molecular formula C21H18ClN3O4 B11686255 Ethyl 5-(3-chlorophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Ethyl 5-(3-chlorophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B11686255
M. Wt: 411.8 g/mol
InChI Key: XEXSJZFJPPFKHL-UHFFFAOYSA-N
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Description

Ethyl 5-(3-chlorophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound with a unique structure. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-chlorophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-chlorophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific solvents, temperature control, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Ethyl 5-(3-chlorophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-chlorophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-pyrazolecarboxylate
  • Ethyl 3-aminopyrazole-4-carboxylate
  • 1H-Pyrazole-4-carboxylic acid, 3-amino-, ethyl ester

Uniqueness

Ethyl 5-(3-chlorophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H18ClN3O4

Molecular Weight

411.8 g/mol

IUPAC Name

ethyl 5-(3-chlorophenyl)-1-(4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C21H18ClN3O4/c1-3-29-21(28)17-16-18(25(23-17)14-9-7-12(2)8-10-14)20(27)24(19(16)26)15-6-4-5-13(22)11-15/h4-11,16,18H,3H2,1-2H3

InChI Key

XEXSJZFJPPFKHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C

Origin of Product

United States

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